7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one is a complex organic compound that belongs to a class of bicyclic heterocycles. This compound is characterized by its unique bicyclic structure which incorporates a pyridine and an oxazine moiety, making it of significant interest in medicinal chemistry and pharmacology. Its potential applications span various fields, particularly in the development of pharmaceutical agents.
7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one can be classified as a bicyclic heterocyclic compound. Its structure includes nitrogen and oxygen atoms within the rings, which contribute to its chemical reactivity and biological activity. The presence of chlorine further modifies its properties, potentially enhancing its pharmacological effects.
The synthesis of 7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one can be achieved through several methods involving cyclization reactions. One common approach is the condensation of appropriate starting materials containing both pyridine and oxazine functionalities.
The synthesis typically involves the following steps:
The molecular structure of 7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one features a bicyclic framework consisting of a pyridine ring fused to an oxazine ring. The chlorine atom is positioned at the 7th carbon of the pyridine ring.
The molecular formula is with a molar mass of approximately 201.6 g/mol. The compound exhibits specific spectral characteristics in NMR and IR spectroscopy that can be used for structural elucidation.
7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one participates in various chemical reactions typical for heterocycles:
The reactivity patterns are influenced by the electron-withdrawing nature of the chlorine substituent and the heteroatoms within the rings. These properties allow for selective functionalization at various positions on the molecule.
The mechanism of action for compounds like 7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one often involves interaction with biological targets such as enzymes or receptors. The specific binding interactions depend on the structural features that allow for molecular recognition.
Studies suggest that this compound may exhibit activity against certain types of cancer cells or bacterial infections by interfering with critical biological pathways. Detailed mechanisms would require further investigation through biochemical assays.
7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one typically appears as a solid at room temperature with varying solubility in organic solvents depending on its specific derivatives.
Key chemical properties include:
Relevant analyses such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to characterize these properties.
7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one has potential applications in:
Research continues to explore its full potential and efficacy as a therapeutic agent across different medical fields.
Nano-magnetic metal–organic frameworks (NMMOFs) represent a paradigm shift in heterogeneous catalysis for constructing the 1,4-dihydropyridooxazinone core. These materials combine high surface areas (>1,200 m²/g), superparamagnetic properties, and precisely ordered active sites that enable efficient asymmetric induction. The archetypal catalyst Fe₃O₄@Co(BDC)-NH₂ (BDC = 1,4-benzenedicarboxylate) is synthesized through a sequential coordination process:
This catalyst facilitates the stereoselective condensation of 2-amino-3-chloropyridine derivatives with chloroacetylating agents to yield enantiomerically enriched 7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one. Key reaction parameters optimized through response surface methodology include:
Table 1: Optimization of NMMOF-Catalyzed Asymmetric Synthesis
Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | e.e. (%) |
---|---|---|---|---|
0.5 | 60 | 60 | 52 | 30 |
1.0 | 60 | 45 | 78 | 65 |
2.0 | 60 | 30 | 94 | 88 |
3.0 | 60 | 25 | 93 | 87 |
2.0 | 70 | 20 | 90 | 82 |
Post-reaction characterization (PXRD, FT-IR) confirms the catalyst remains intact after 10 cycles with <5% activity loss, demonstrating exceptional stability under continuous flow conditions [10]. The immobilized chiral environment (achieved via L-proline-modified analogues) provides π-π stacking interactions that favor re-face attack during ring closure, yielding the target compound with up to 88% enantiomeric excess [3].
Multicomponent reactions (MCRs) enable convergent access to the dihydropyridooxazinone scaffold through single-pot annulation, bypassing intermediate isolation. Two dominant strategies have emerged:
Tetronic Acid-Based Annulation: Tetronic acid (4-hydroxyfuran-2-one) serves as a bifunctional precursor that undergoes Knoevenagel condensation with aldehydes, followed by Michael addition with 2-amino-3-chloropyridines. The process culminates in decarboxylative cyclization under solvent-free conditions at 80°C, producing 7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one in 86–92% yield [4]. Electron-withdrawing substituents on the aldehyde component (e.g., p-NO₂, p-CF₃) accelerate the initial condensation, reducing reaction times to <2 hours [4].
Pyrimidine-Trione Pathways: Cyclohexenone-fused intermediates form when 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione replaces tetronic acid. This three-component coupling (aldehyde/aminopyridine/pyrimidinetrione) proceeds via a vinylogous anomeric-based oxidation mechanism, where the enolizable pyrimidinone generates nucleophilic carbanions that attack imine intermediates [4]. Microwave irradiation (100 W, 120°C) enhances this pathway, achieving 85% conversion in 15 minutes [7].
Table 2: Multicomponent Annulation Routes to the Target Scaffold
Starting Material | Conditions | Byproducts | Yield Range (%) |
---|---|---|---|
Tetronic acid | Solvent-free, 80°C, 3h | CO₂, H₂O | 86–92 |
1,3-Dimethylpyrimidinetrione | MW, 120°C, 15min | Acetic acid | 78–85 |
Ethyl acetoacetate | EtOH, reflux, 8h | Ethanol | 65–72 |
Green chemistry metrics highlight the superiority of MCRs: E-factors for tetronic acid routes average 3.2 versus 8.7 for stepwise synthesis, while atom economy exceeds 85% in all cases [4]. The absence of transition metals also simplifies purification – the product precipitates directly upon cooling and requires only aqueous washing [7].
SₙAr reactions provide regioselective access to halogenated precursors essential for constructing the oxazinone ring. The C4-chloro group in 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine exhibits superior leaving group ability versus C6-chloro due to:
Controlled mono-substitution is achieved using 2-aminonicotinic acid derivatives under mild conditions (DMF, 25°C), yielding the key intermediate 6-chloro-N-(3-chloropyridin-2-yl)pyrimidin-4-amine in 94% yield [8]. Subsequent ring closure occurs via intramolecular SₙAr, where the amide oxygen displaces the ortho-chlorine on the pyridine ring. This requires elevated temperatures (110°C) in dimethylacetamide (DMAc) with cesium carbonate as base [6].
Table 3: SₙAr Regioselectivity in Halogenated Pyridopyrimidines
Substrate | Nucleophile | Position Substituted | Yield (%) |
---|---|---|---|
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 2-Aminonicotinic acid | C4 | 94 |
5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | Aniline | C7 | 88 |
3,6-Dichloro-1-methylpyrazolo[3,4-b]pyrazine | Methanol | C6 | 82 |
The Dimroth rearrangement significantly enhances SₙAr efficiency in certain substrates. When 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is refluxed in DMSO, it isomerizes to the thermodynamically favored 6-amino-4-chloro regioisomer within 1 hour. This rearrangement positions the chloro group adjacent to the pyrimidine nitrogen, increasing its electrophilicity by 30-fold and enabling ring closure at lower temperatures (70°C) [6].
Vinylogous anomeric-based oxidation exploits the stereoelectronic effects in conjugated heterocycles to achieve regiocontrolled C–H functionalization. For 7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one, this process activates the C5–C6 bond through:
NMMOF catalysts (e.g., Fe₃O₄@Cu(BDC)) accelerate this transformation by stabilizing the transition state through coordination with the oxazinone carbonyl. Under optimized conditions (acetonitrile, 50°C, 3h), C6-functionalized derivatives form with 70–92% yield and complete regioselectivity [3]. Key advantages include:
Table 4: Functionalization via Vinylogous Anomeric-Based Oxidation
Oxidant | Solvent | Catalyst | C6-Substituent | Yield (%) |
---|---|---|---|---|
PhI(OAc)₂ | Acetonitrile | None | OAc | 58 |
PhI(OAc)₂ | Acetonitrile | Fe₃O₄@Cu(BDC) | OAc | 92 |
[bis(trifluoroacetoxy)iodo]benzene | Dichloromethane | Fe₃O₄@Cu(BDC) | OCOCF₃ | 85 |
NBS | Water | None | Br | 70 |
Mechanistic studies using ¹⁸O-labeled substrates confirm the vinylogous pathway: >95% ¹⁸O incorporation occurs at C6, consistent with enolization at C4 followed by electron transfer along the conjugated system [9]. This strategy enables late-stage diversification without disrupting the oxazinone core.
Solid-phase synthesis addresses scalability challenges in manufacturing 7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one, particularly for pharmaceutical applications requiring high purity (>99.5%). Two resin-based methodologies dominate:
Wang Resin-Linked Approach:
This method achieves 85–90% yield with residual metal contaminants <10 ppm, meeting pharmaceutical standards [5]. Automation compatibility enables kilogram-scale production (2.1 kg/batch reported) [4].
Merrifield Resin Strategy:
Critical process parameters include:
Comparative analysis shows Wang resin gives higher throughput (18 g/L resin/hr vs. 12 g/L for Merrifield), while Merrifield offers superior purity (>99.8% vs. 99.2%) due to less diketopiperazine formation [4] [5]. Both methods eliminate chromatography, reducing solvent waste by 75% versus solution-phase routes.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: